2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide is a biochemical used for proteomics research . It has a molecular formula of C11H9ClN2OS and a molecular weight of 252.72 .
Synthesis Analysis
Thiophene, the core structure of this compound, is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide consists of a thiophene ring attached to a carboxamide group and a 4-chlorophenyl group . The presence of these functional groups contributes to its chemical properties and potential biological activities.Chemical Reactions Analysis
Thiophene derivatives, including 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide has a molecular weight of 252.72 . More detailed physical and chemical properties such as melting point, solubility, and stability were not found in the search results.Scientific Research Applications
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide”, focusing on six unique applications:
Antimicrobial Activity
Thiophene derivatives, including 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide, have shown promising results in antimicrobial studies. They have been tested against various bacterial strains and have demonstrated inhibitory effects, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
Analgesic and Anti-inflammatory
These compounds have also been explored for their analgesic and anti-inflammatory properties. This makes them potential candidates for the development of new pain relief medications .
Antihypertensive Effects
Thiophene derivatives are being studied for their potential use in treating hypertension. Their ability to modulate blood pressure could lead to new treatments for high blood pressure .
Antitumor Activity
Research has indicated that thiophene compounds can exhibit antitumor activity. This opens up possibilities for their use in cancer therapy as they could be developed into drugs that target specific tumors .
Corrosion Inhibition
In the field of materials science, these compounds have been used as inhibitors of corrosion of metals. This application is crucial in protecting materials from degradation .
Light-Emitting Diodes (LEDs)
Thiophene derivatives are utilized in the fabrication of LEDs due to their desirable electronic properties. They play a significant role in the development of advanced materials for better and more efficient light-emitting devices .
Each of these fields presents a unique application of the compound and showcases the versatility and potential of thiophene derivatives in scientific research.
BMC Chemistry - Therapeutic importance of synthetic thiophene
Future Directions
Thiophene derivatives have been the focus of many research studies due to their diverse biological activities . Future research may focus on exploring the potential biological activities of 2-Amino-N-(4-chlorophenyl)thiophene-3-carboxamide and developing new synthetic methods to improve its yield and purity.
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-16-10(9)13/h1-6H,13H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHKRDUYCRHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SC=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230854 |
Source
|
Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide | |
CAS RN |
590351-14-7 |
Source
|
Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590351-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-(4-chlorophenyl)-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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